molecular formula C15H9NO4 B12846611 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid

Cat. No.: B12846611
M. Wt: 267.24 g/mol
InChI Key: WYTCLQMSZDUPPT-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked to a 2,3-dioxoindole moiety. The indole-derived scaffold is a privileged structure in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets.

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

4-(2,3-dioxo-1H-indol-5-yl)benzoic acid

InChI

InChI=1S/C15H9NO4/c17-13-11-7-10(5-6-12(11)16-14(13)18)8-1-3-9(4-2-8)15(19)20/h1-7H,(H,19,20)(H,16,17,18)

InChI Key

WYTCLQMSZDUPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Isoindole-1,3-dione Moieties

Compound Name (ID) Structural Features Molecular Formula Key Properties/Activities References
Target Compound Benzoic acid + 2,3-dioxoindole C₁₅H₉NO₄ Not explicitly stated in evidence
14h (ZHAWOC6651) Octanoic acid linker + benzyl-isoindole-1,3-dione C₃₃H₃₂N₂O₅ MMP-7/-13 inhibitor (50% yield, 92% purity)
14k (ZHAWOC6644) Propanoic acid linker + fluorophenyl-isoindole-1,3-dione C₂₆H₂₀FN₂O₅ Higher yield (62%) and purity (97%)
COD30 Nitrophenyl + dioxo-isoindole + benzoic acid C₂₃H₁₅N₃O₆ DFT-optimized structure; electronic properties studied
CAS 665025-60-5 Methyl-isoindole-1,3-dione + carbamoyl linkage C₁₈H₁₄N₂O₅ Molar mass 338.31; potential metabolic stability

Key Observations :

  • Linker Length and Flexibility: Compounds 14h, 14i, and 14j (octanoic, nonanoic, decanoic acids) exhibit increasing alkyl chain lengths, which may enhance membrane permeability but reduce solubility .
  • Substituent Effects : Fluorophenyl groups (14k, 14l) improve yield and purity compared to benzyl-substituted analogues, likely due to enhanced crystallinity . The nitro group in COD30 increases electron-withdrawing capacity, altering charge distribution .
  • Biological Activity : The MMP inhibitory activity of 14h–14j suggests the isoindole-1,3-dione scaffold is critical for binding, while the benzoic acid moiety may act as a zinc-binding group .

Derivatives with Sulfonamide and Piperazine Linkages

Compound Name (ID) Structural Features Molecular Formula Key Properties/Activities References
4-[(1,3-Dioxo-benzo[de]isoquinolin-5-yl)sulfonylamino]benzoic acid Sulfonamide bridge + benzo[de]isoquinoline-1,3-dione C₁₉H₁₂N₂O₆S High molecular weight (396.37); potential solubility issues
4-[4-([4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]piperazin-1-yl]methyl)piperidin-1-yl]benzoic acid Piperazine-piperidine linker + dioxopiperidine C₃₁H₃₂N₆O₆ Androgen receptor degrader (69% yield, LC-MS: m/z 560.35)

Key Observations :

  • Sulfonamide vs. Carboxylic Acid : The sulfonamide group in introduces additional hydrogen-bonding capacity but may increase molecular rigidity compared to the parent benzoic acid.
  • Targeted Degradation : The compound in incorporates a proteolysis-targeting chimera (PROTAC) design, where the benzoic acid moiety likely serves as a linker between the target-binding isoindole and E3 ligase-recruiting dioxopiperidine .

Indene and Indanone Derivatives

Compound Name (ID) Structural Features Molecular Formula Key Properties/Activities References
4-(3-Oxo-2,3-dihydroinden-5-yl)benzoic acid (BA-4487) Indenone ring + benzoic acid C₁₄H₁₀O₃ Commercial availability; research use
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic acid Indanone ring + benzoic acid C₁₅H₁₂O₃ CAS 56461-20-2; structural isomerism

Key Observations :

  • Electron Density: The ketone in indanone/indenone systems may confer similar electron-withdrawing effects but with altered steric profiles compared to the dioxoindole .

Biological Activity

4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.

Synthesis

The synthesis of 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate indole derivatives with benzoic acid derivatives under controlled conditions. Various methods have been reported in the literature, including one-pot reactions and microwave-assisted synthesis to enhance yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid exhibit significant antitumor activity. For instance:

  • Microtubule Destabilization : Compounds with similar structures have shown effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents. This property is crucial for developing anticancer drugs that can disrupt cancer cell division .
  • Apoptosis Induction : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that related compounds could induce apoptosis at low concentrations (1 µM), enhancing caspase-3 activity significantly at higher concentrations (10 µM). This suggests a mechanism through which these compounds can trigger programmed cell death in cancer cells .
CompoundConcentration (µM)Effect on Caspase-3 Activity
7d101.33 times increase
7h101.57 times increase
10c10Significant morphological changes

Antibacterial Activity

The compound also shows promise in antibacterial applications. Research indicates that derivatives of indole and benzoic acid have exhibited broad-spectrum antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antitumor Efficacy

A study published in the ACS Omega journal focused on a series of indole derivatives, including those structurally related to 4-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid. The findings highlighted significant antitumor effects in vitro against several cancer cell lines, including breast and liver cancers. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Antibacterial Properties

Another investigation explored the antibacterial properties of various indole derivatives against Mycobacterium tuberculosis. The results showed that certain compounds inhibited bacterial growth effectively and could potentially contribute to new treatments for tuberculosis .

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